2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, which is known for its stability and reactivity, making it a valuable component in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3-methoxyphenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with chloroacetic acid to introduce the sulfanylacetamide group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where halogens or other nucleophiles replace the methoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE include:
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound also features a sulfanylacetamide group and is studied for its anticancer properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and is used in the synthesis of bioactive molecules.
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one: Similar in structure, this compound is used in various organic synthesis reactions.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETAMIDE.
Properties
Molecular Formula |
C10H11N5O2S |
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Molecular Weight |
265.29 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C10H11N5O2S/c1-17-8-4-2-3-7(5-8)15-10(12-13-14-15)18-6-9(11)16/h2-5H,6H2,1H3,(H2,11,16) |
InChI Key |
BSJMTGNGLNRNFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)N |
Origin of Product |
United States |
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